molecular formula C8H9ClS B8742923 3-Methylphenyl chloromethyl sulfide

3-Methylphenyl chloromethyl sulfide

Cat. No.: B8742923
M. Wt: 172.68 g/mol
InChI Key: BDTYKWCBEOLDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl chloromethyl sulfide (C₈H₉ClS) is an organosulfur compound featuring a chloromethyl (-CH₂Cl) group attached to a 3-methylphenyl aromatic ring via a sulfide (-S-) linkage. Chloromethyl sulfides are reactive intermediates used in organic synthesis, particularly in the preparation of thioethers, sulfoxides, and pharmaceuticals .

Key properties (calculated):

  • Molecular weight: 172.67 g/mol
  • Structure: Combines aromatic (3-methylphenyl) and aliphatic (chloromethyl) moieties, likely influencing reactivity and stability compared to purely aliphatic sulfides.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

1-(chloromethylsulfanyl)-3-methylbenzene

InChI

InChI=1S/C8H9ClS/c1-7-3-2-4-8(5-7)10-6-9/h2-5H,6H2,1H3

InChI Key

BDTYKWCBEOLDMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Influence : Aromatic sulfides (e.g., chloromethyl phenyl sulfide) exhibit greater thermal stability compared to aliphatic analogs like chloromethyl methyl sulfide due to resonance stabilization .
  • Substituent Effects : The 3-methyl group on the phenyl ring may sterically hinder electrophilic substitution reactions compared to unsubstituted phenyl sulfides .

Research Findings and Data Gaps

  • Synthesis Optimization : highlights challenges in achieving high regioselectivity during sulfide chlorination. For this compound, reaction conditions (temperature, solvent) must be optimized to minimize byproducts.
  • Stability Studies : Decomposition pathways of aromatic chloromethyl sulfides remain understudied compared to aliphatic analogs .

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